Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-4-8(6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 |
InChI Key |
ASYZHMBQNXFYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Condensation
The core pyrazole ring is formed by refluxing a mixture of 3-methoxyphenylhydrazine hydrochloride with ethoxymethylenemalononitrile or (1-ethoxypropylidene)malononitrile in absolute ethanol, in the presence of sodium acetate as a base. This reaction typically proceeds under reflux for 18–24 hours.
- The reaction mixture is then concentrated under reduced pressure.
- The residue is treated with methylene chloride and filtered through magnesium silicate to remove impurities.
- The filtrate is evaporated to yield a crude solid, which is triturated with boiling hexane to purify the pyrazole intermediate.
This step yields 5-amino-1-(3-methoxyphenyl)-4-pyrazolecarbonitrile or related nitrile intermediates depending on the exact malononitrile derivative used.
Conversion of Nitrile to Carboxylate Ester
The nitrile group on the pyrazole ring is converted to the methyl ester via hydrolysis followed by esterification:
- Hydrolysis is performed by refluxing the nitrile intermediate with sodium hydroxide in ethanol-water mixtures.
- After completion, the reaction mixture is acidified and then treated with methylating agents such as methyl iodide or dimethyl sulfate to form the methyl ester.
- Alternatively, direct esterification can be achieved by treating the hydrolyzed acid intermediate with methanol under acidic conditions.
Purification and Crystallization
- The crude methyl ester product is purified by recrystallization from acetone-hexane or ethanol-water mixtures.
- Chromatographic purification on silica gel columns using benzene-ether or dichloromethane-hexane eluents may be employed to achieve high purity.
Representative Experimental Data
| Step | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Methoxyphenylhydrazine hydrochloride + ethoxymethylenemalononitrile + sodium acetate, reflux in ethanol 18-24 h | 5-Amino-1-(3-methoxyphenyl)-4-pyrazolecarbonitrile | ~70-85 | 180-185 (crude) | Purified by hexane trituration |
| 2 | Hydrolysis with NaOH in ethanol, reflux 2-6 h | 5-Amino-1-(3-methoxyphenyl)-4-pyrazolecarboxylic acid | - | - | Intermediate, isolated or used in situ |
| 3 | Esterification with methyl iodide or dimethyl sulfate, acidic methanol | Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | 60-75 | 150-155 (recrystallized) | Final product |
Chemical Reactions Analysis
Oxidation Reactions
The amino group at the 5-position undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.
Key Findings :
-
Oxidation with KMnO₄ yields nitro derivatives selectively without affecting the ester group .
-
H₂O₂ in acetic acid produces nitroso intermediates, which are unstable and prone to further oxidation .
Reduction Reactions
The ester group at the 4-position is reduced to primary alcohols or amines, enabling access to alcohol or amino acid derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (3 eq) | THF, 0°C → RT, 2 h | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-methanol | 75% |
| NaBH₄ (2 eq) | MeOH, RT, 4 h | Partial reduction to hemiaminal intermediates | 40% |
Key Findings :
-
LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ yields incomplete reduction products .
-
Reduction pathways are solvent-dependent, with THF favoring higher selectivity .
Substitution Reactions
The methoxy group on the phenyl ring undergoes nucleophilic substitution, enabling structural diversification.
Key Findings :
-
Acidic demethylation with HBr replaces the methoxy group with hydroxyl efficiently .
-
Ammonolysis introduces amino groups, though competing ester hydrolysis requires careful temperature control .
Ester Hydrolysis and Functionalization
The methyl ester is hydrolyzed to carboxylic acid, enabling further derivatization.
Key Findings :
-
Hydrolysis to carboxylic acid proceeds quantitatively under basic conditions .
-
Hydrazide derivatives serve as precursors for heterocyclic scaffolds like triazoles and tetrazoles .
Cyclization and Heterocycle Formation
The amino and ester groups participate in cyclocondensation reactions to form fused heterocycles.
Key Findings :
-
POCl₃-mediated cyclization yields pyrazolopyrimidinones with potential kinase inhibition activity .
-
Thioamide formation via CS₂ introduces sulfur-containing moieties for metal coordination studies .
Regioselective Functionalization
The pyrazole ring’s electronic asymmetry dictates regioselectivity in electrophilic substitutions.
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy that suggests its potential as an antibiotic agent. The mechanism of action likely involves the inhibition of key bacterial enzymes or receptors that are crucial for bacterial survival and proliferation.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. This makes it a candidate for further development in cancer therapeutics.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory and analgesic effects in preclinical studies. These effects may be attributed to its ability to inhibit specific inflammatory mediators or pathways, suggesting its utility in treating inflammatory diseases.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the reaction of 3-methoxyphenylhydrazine with methyl acetoacetate under acidic or basic conditions. This process generally includes the formation of a hydrazone intermediate that cyclizes to form the pyrazole ring. The final product is often purified through recrystallization or chromatography.
Common Reactions
- Oxidation : The amino group can be oxidized to form nitro derivatives using potassium permanganate or hydrogen peroxide.
- Reduction : The ester group can be reduced to alcohol derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Case Studies
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive and Gram-negative bacteria; potential as a new antibiotic candidate. |
| Study B | Anticancer Properties | Inhibited growth in various cancer cell lines; suggested mechanisms include apoptosis induction. |
| Study C | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models; potential for use in chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with variations in substituents and ester groups have been extensively studied. Below is a detailed comparison of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate with structurally related compounds:
Substituent Effects on the Aromatic Ring
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (): The 4-fluorophenyl group introduces an electron-withdrawing effect, reducing aromatic electron density compared to the 3-methoxyphenyl group.
- Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate (): The pyrimidinyl substituent replaces the aromatic phenyl ring with a nitrogen-containing heterocycle, enabling additional hydrogen-bonding interactions. This modification could enhance binding affinity to enzymatic targets like kinases .
- Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate (): The 4-chlorophenyl group and hydroxyethyl side chain introduce steric bulk and polarity. The chlorine atom’s electron-withdrawing nature may alter electronic properties, while the hydroxyethyl group increases solubility .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher metabolic stability due to slower esterase-mediated hydrolysis compared to methyl esters. This difference impacts pharmacokinetics and duration of action in drug design .
Data Table: Structural and Functional Comparison
*Calculated based on analogous structures.
Biological Activity
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1416341-45-1) is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
This compound features a pyrazole core substituted with an amino group at the 5-position and a methoxyphenyl group at the 1-position. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of approximately 247.25 g/mol. The unique structure enhances its chemical reactivity and biological activity compared to other similar compounds.
Synthesis
The synthesis typically involves the reaction of 3-methoxyphenylhydrazine with methyl acetoacetate under acidic or basic conditions, leading to the formation of a hydrazone intermediate that cyclizes to form the pyrazole ring. Final product isolation often includes esterification steps.
Synthetic Route Overview
| Step | Description |
|---|---|
| Reactants | 3-methoxyphenylhydrazine, methyl acetoacetate |
| Conditions | Acidic or basic media |
| Intermediate | Hydrazone |
| Final Product | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth. The exact mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies revealed that it could induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death. Additionally, it has demonstrated microtubule-destabilizing effects at concentrations as low as 20 μM .
Case Study: Anticancer Efficacy
A study involving various pyrazole derivatives indicated that those with structural similarities to this compound exhibited significant inhibition of cancer cell proliferation across multiple types, including lung and colorectal cancers. The structure-activity relationship (SAR) analysis highlighted that substituents on the pyrazole ring significantly influenced anticancer efficacy .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It has shown potential in reducing inflammation in animal models of neuropathic pain, suggesting a mechanism involving inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
- Receptor Interaction : It could bind to receptors that mediate inflammatory responses or apoptosis signaling pathways.
Q & A
What are the established synthetic routes for Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with arylhydrazines or substituted hydrazines. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives forms the pyrazole core .
- Step 2: Functionalization of the amino group at position 5 via reactions with acid anhydrides or chlorides (e.g., methoxy-substituted phenyl derivatives) introduces the 3-methoxyphenyl moiety .
- Step 3: Hydrolysis of the ethyl ester followed by re-esterification with methanol yields the methyl ester .
Key Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
